molecular formula C12H10N4O2S B3879913 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETIC ACID

2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETIC ACID

Cat. No.: B3879913
M. Wt: 274.30 g/mol
InChI Key: IAALDQFHCHESFM-UHFFFAOYSA-N
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Description

2-[(5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid is a heterocyclic compound featuring a fused triazinoindole core modified with a methyl group at position 5 and a sulfanylacetic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a versatile scaffold for medicinal chemistry. The compound is synthesized via nucleophilic substitution reactions, typically starting from tert-butyl 2-bromoacetate intermediates and subsequent hydrolysis to yield the free acid . Its purity (>95%) is confirmed by HPLC and NMR . The sulfanyl group enhances reactivity for further derivatization, particularly in forming amides or esters for targeted biological applications .

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-16-8-5-3-2-4-7(8)10-11(16)13-12(15-14-10)19-6-9(17)18/h2-5H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAALDQFHCHESFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound’s structural analogues fall into two categories: amide derivatives and isosteric replacements .

Table 1: Key Structural Analogues

Compound Name Substituents/Modifications Key Properties/Activities Reference
2-[(5-Methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid (Target) Sulfanylacetic acid core Aldose reductase inhibition (precursor)
Cemtirestat (CMTI) 3-Thioxo group, acetic acid High ALR2 inhibition, antioxidant
OTI (Oxotriazinoindole isostere) 3-Oxo group replacing thioxo Higher ALR2 selectivity vs. CMTI
N-(4-Bromophenyl)-2-[(5-methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]acetamide (26) 4-Bromophenyl amide Purity >95%, hit in protein interaction
2-[(8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide (27) 8-Bromo and 4-bromophenyl amide IC50 data pending, enhanced lipophilicity
N-(2-Methoxyphenyl)-2-[(5-methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]acetamide 2-Methoxyphenyl amide Ephrin receptor inhibition (IC50: 136 µM)

Table 2: Comparative Pharmacokinetic Profiles

Parameter Target Compound CMTI OTI
ALR2 IC50 (nM) N/A 7.2 2.1
ALR2/ALR1 Selectivity N/A 15:1 120:1
logP 2.5 1.8 1.9
Metabolic Stability (t1/2) Low Moderate High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETIC ACID

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